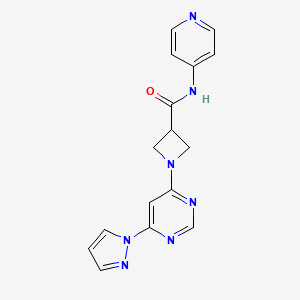

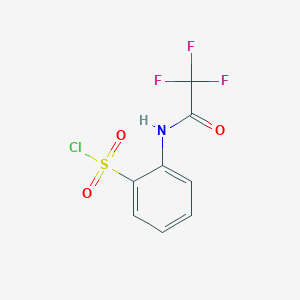

![molecular formula C18H14BrN5OS B2698454 7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-76-9](/img/structure/B2698454.png)

7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many compounds with various types of biological activities .

Scientific Research Applications

Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives, such as allopurinol and its analogues, have been investigated for their therapeutic applications and biochemical mechanisms of action. For instance, allopurinol, a well-known pyrazolo[3,4-d]pyrimidine derivative, has been extensively studied for its role in the treatment or prevention of hyperuricemia and related conditions. Allopurinol functions as a xanthine oxidase inhibitor, effectively reducing uric acid levels in the body and preventing uric acid nephropathy, particularly in patients with leukemia, lymphoma, and other neoplastic diseases where hyperuricemia is a concern due to anti-neoplastic therapy (Krakoff & Murphy, 1968).

Biochemical and Pharmacological Studies

Biochemical and pharmacological studies on pyrimidine derivatives highlight their significance in understanding enzyme inhibition, metabolic pathways, and therapeutic effects in various diseases. For example, research on allopurinol has illuminated its metabolic disposition, showing how it is converted to its major metabolite, alloxanthine, and its role in controlling hyperuricemias through the inhibition of xanthine oxidase (Elion, Kovensky, & Hitchings, 1966).

properties

IUPAC Name |

7-[(4-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5OS/c1-25-15-8-6-14(7-9-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZXBRYBOQSOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)

![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)

![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)

![(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2698389.png)

![7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2698391.png)